molecular formula C11H10N2O B2442304 2-[(Pyridin-4-yl)methoxy]pyridine CAS No. 2201468-30-4

2-[(Pyridin-4-yl)methoxy]pyridine

Cat. No.: B2442304
CAS No.: 2201468-30-4
M. Wt: 186.214
InChI Key: XIXJQRFCLIZWFA-UHFFFAOYSA-N
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Description

2-[(Pyridin-4-yl)methoxy]pyridine is a heterocyclic organic compound that features two pyridine rings connected via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-4-yl)methoxy]pyridine typically involves the reaction of 4-pyridylmethanol with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-4-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridine rings can be reduced to piperidine rings under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Bases like sodium hydride or potassium carbonate are used to deprotonate the methoxy group, facilitating nucleophilic attack.

Major Products Formed

    Oxidation: Formation of 2-[(Pyridin-4-yl)carbonyl]pyridine.

    Reduction: Formation of 2-[(Piperidin-4-yl)methoxy]piperidine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Pyridin-4-yl)methoxy]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Pyridin-2-yl)methoxy]pyridine
  • 2-[(Pyridin-3-yl)methoxy]pyridine
  • 2-[(Pyridin-4-yl)ethoxy]pyridine

Uniqueness

2-[(Pyridin-4-yl)methoxy]pyridine is unique due to the specific positioning of the methoxy group and the pyridine rings, which can influence its reactivity and interactions with other molecules. This structural arrangement can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(pyridin-4-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXJQRFCLIZWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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